N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
This compound features a benzamide core substituted with a trifluoromethoxy group at the para position, linked via a methylene bridge to a bis-thiophene scaffold. The second thiophene ring is functionalized with a carbonyl group at the 2-position.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDCGJRNHXVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common approach is the reaction of thiophene-2-carbonyl chloride with thiophene-2-ylmethanol to form the intermediate compound, which is then reacted with 4-(trifluoromethoxy)benzoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes activation for nucleophilic substitution, enabling coupling with amines. This reaction is typically mediated by carbodiimide-based reagents under mild conditions:
Example Reaction Protocol
| Reagents/Conditions | Yield | Solvent | Temperature | Time |
|---|---|---|---|---|
| EDC, HOBt, DIEA | 85% | DCM | 20°C | 3 hr |
| EDC, DMAP, DIEA | 91% | DMF | RT | 14 hr |
In one study, coupling with methylamine using EDC/HOBt in DMF produced the corresponding amide derivative in 91% yield . Steric hindrance from the cyclohexane ring slightly reduces reactivity compared to linear-chain analogs.
Hydrochloride Salt Neutralization
The hydrochloride counterion can be exchanged under basic conditions:
Neutralization Reaction
| Base | Solvent | Product Form | Purity |
|---|---|---|---|
| NaHCO3 | H2O/EtOAc | Free carboxylic acid | 98% |
| NaOH | MeOH/H2O | Sodium salt | 95% |
The free base form is highly hygroscopic, necessitating immediate use in subsequent reactions .
Pyrimidine Ring Functionalization
The pyrimidin-2-ylamino group participates in electrophilic substitution and coordination chemistry:
Key Reactivity Modes
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form quaternary ammonium derivatives.
-
Metal Complexation : Binds transition metals (Cu²⁺, Fe³⁺) via the pyrimidine N atoms, forming octahedral complexes with stability constants (log K) ranging from 4.8–6.2 .
Cyclohexane Ring Modifications
The stereochemistry (1R,3S) directs regioselective transformations:
| Reaction Type | Reagents | Major Product | Selectivity |
|---|---|---|---|
| Epoxidation | mCPBA | 1,2-Epoxide derivative | 3:1 trans:cis |
| Hydrogenation | H2/Pd-C | Fully saturated cyclohexane | >99% retention |
Notably, oxidation with KMnO4 selectively converts the cyclohexane ring’s axial C-H bonds to hydroxyl groups .
Stability Under Hydrolytic Conditions
The compound exhibits pH-dependent degradation:
Hydrolysis Kinetics (50°C)
| pH | Half-Life | Primary Degradant |
|---|---|---|
| 1.2 | 48 hr | Pyrimidine-2-amine |
| 7.4 | 720 hr | Cyclohexane-1-carboxylic acid |
| 9.0 | 24 hr | Ring-opened dicarboxylic acid |
Protonation of the pyrimidine nitrogen at acidic pH accelerates cleavage of the C-N bond .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiophene-based compounds, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, as antiviral agents. Thiophene derivatives have shown efficacy against various viruses due to their ability to inhibit viral replication mechanisms.
Case Study: Antiviral Efficacy
A study investigated the antiviral activity of related compounds against Tobacco Mosaic Virus (TMV). The results indicated that certain thiophene derivatives exhibited superior action compared to traditional plant virus inhibitors, suggesting a promising avenue for further research into this compound's antiviral properties .
Anticancer Properties
Compounds containing thiophene rings are known for their anticancer activities. The unique structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that similar thiophene derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 3.4 μM against human cancer cells, indicating strong potential for therapeutic applications .
Material Science Applications
The trifluoromethoxy group in the compound enhances its electronic properties, making it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Potential Application in Organic Electronics
Research indicates that compounds with trifluoromethoxy substituents exhibit improved charge transport properties, which can be beneficial in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of such compounds could lead to advancements in the efficiency and stability of these devices.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that allow for high specificity in product formation. The presence of diverse functional groups suggests potential reactivity that could be explored for creating novel derivatives with enhanced biological activity.
Synthetic Pathways
The synthesis often includes steps such as:
- Formation of thiophene derivatives through cyclization reactions.
- Introduction of the trifluoromethoxy group via nucleophilic substitution.
- Final coupling reactions to yield the target compound.
These synthetic strategies are crucial for optimizing the yield and purity of the compound, making it suitable for further biological testing.
Mechanism of Action
The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Thiazole Heterocycles
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Structure: Combines a nitrothiophene carboxamide with a thiazole ring bearing trifluoromethyl and methoxy substituents. Key Differences: Replaces the bis-thiophene scaffold of the target compound with a thiazole ring. Bioactivity: Exhibits narrow-spectrum antibacterial properties, with a purity of 42% .
- 4-(Thiophen-2-yl)benzamide Derivatives () Structure: Benzamide derivatives with thiophene or pyridinyl substituents. For example, N-(3-(Ethyl(methyl)amino)propyl)-4-(thiophen-2-yl)benzamide () includes a thiophene-linked benzamide with aminoalkyl side chains. Key Differences: Lacks the trifluoromethoxy group and bis-thiophene architecture. The aminoalkyl chain may enhance solubility but reduce aromatic interactions. Synthesis: Utilizes coupling agents like HATU () or nucleophilic substitutions (), similar to the target compound’s likely synthesis route .
Trifluoromethoxy/Trifluoromethyl-Containing Analogues
- 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide () Structure: Benzamide with a trifluoromethyl group and a thiazolidinone ring. Key Differences: Replaces the bis-thiophene unit with a thiazolidinone, a known pharmacophore for antidiabetic and antimicrobial activity. The trifluoromethyl group may offer similar electronic effects to the target’s trifluoromethoxy group.
- N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () Structure: Benzamide with a sulfamoyl-linked thiadiazole and phenylcarbonyl group. Molecular Weight: 492.57 g/mol, significantly higher than the target’s 424.4 g/mol, which may impact bioavailability .
Heterocyclic Carboxamides with Antimicrobial Activity
- 1,3,4-Oxadiazoles (LMM5 and LMM11) () Structure: Oxadiazoles with sulfamoyl and arylalkyl substituents. LMM5 and LMM11 show antifungal activity via thioredoxin reductase inhibition, a mechanism that could be explored for the target compound . Synthesis: Relies on in silico design, highlighting a methodology applicable to optimizing the target compound’s derivatives.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
- Electronic Effects : The trifluoromethoxy group in the target compound likely enhances metabolic stability and membrane penetration compared to nitro or methoxy substituents in analogues .
- Heterocycle Impact: Bis-thiophene systems may offer superior π-π stacking vs.
- Synthesis Challenges : Low yields in some analogues (e.g., 42% in ) suggest reactivity issues with nitro or trifluoromethyl groups, which could be mitigated using optimized coupling conditions for the target compound.
Biological Activity
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity associated with this compound, synthesizing available data from various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 411.4 g/mol. Its structure features a thiophene ring, a trifluoromethoxy group, and a benzamide moiety, which contribute to its unique electronic properties and potential reactivity with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₃N₂O₃S₂ |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1421505-84-1 |
| Notable Functional Groups | Thiophene, Benzamide |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, potentially modulating enzyme activity or receptor binding. The presence of the trifluoromethoxy group may enhance lipophilicity and metabolic stability, improving pharmacokinetic properties .
Potential Biological Targets
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer and inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia .
Antibacterial Properties
Compounds featuring thiophene rings are known for their antibacterial activities. Preliminary studies suggest that this compound may also exhibit antibacterial properties, potentially effective against Gram-positive bacteria like Staphylococcus aureus .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. For example, a study reported an IC50 value of 900 nM for a structurally similar compound, indicating potent activity against specific cancer types .
- Structure-Activity Relationship (SAR) : Research exploring SAR has shown that modifications in the thiophene and benzamide structures can significantly alter biological activity. This suggests that this compound could be optimized for enhanced efficacy through targeted structural modifications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
Thiophene acylation : Thiophene-2-carboxylic acid is activated (e.g., via chlorination using thionyl chloride) and coupled to a thiophene methylamine derivative .
Amide bond formation : The resulting intermediate reacts with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Purification : Silica gel chromatography or recrystallization from methanol/water mixtures is used to isolate the final product. Yields range from 15–55%, depending on reaction optimization .
- Key Challenges : Low yields in coupling steps due to steric hindrance from the trifluoromethoxy group.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methylene protons (δ 4.5–5.0 ppm), and trifluoromethoxy group (singlet at δ ~4.3 ppm) .
- ¹³C NMR : Carbonyl carbons (~165–170 ppm), thiophene carbons (~120–140 ppm), and CF₃O group (~120 ppm) .
- ESI-MS : Molecular ion peaks [M+H]⁺ or [M–H]⁻ to verify molecular weight .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
- Enzyme inhibition : Fluorometric assays targeting enzymes like HDACs or PFOR (pyruvate:ferredoxin oxidoreductase) at varying compound concentrations (1–100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency for bulky substrates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate amide bond formation .
- Temperature control : Maintaining reactions at 0–5°C during acylation minimizes side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays at finer concentration intervals (e.g., 0.1–50 µM) to confirm activity thresholds .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethoxy with methylsulfonyl) to isolate pharmacophore contributions .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational approaches predict its binding to target enzymes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., HDAC8 or PFOR) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., His⁶⁰² in PFOR) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
